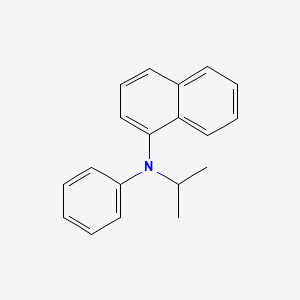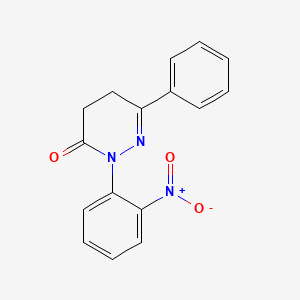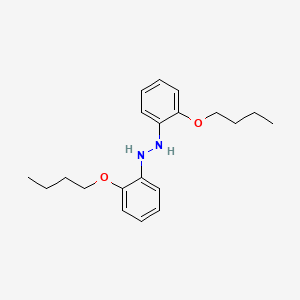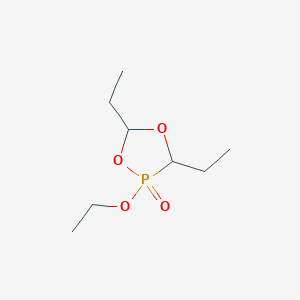
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a hydroxy group, two methoxy groups, a methyl group, and a phenyl group attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is typically carried out at room temperature and requires several hours to complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1-phenyl-1-pentanone
- N-Cyclohexyl-2-nitro-6-prop-2-enylcyclohexan-1-imine
- 3-Allyl-1-nitro-1-cyclohexene
Uniqueness
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is unique due to the combination of its functional groups and the specific arrangement of atoms
Propriétés
Numéro CAS |
112712-27-3 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
5-hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C15H22O4/c1-15(17,14(18-2)19-3)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,14,17H,9-11H2,1-3H3 |
Clé InChI |
VDEYPXGQYYSIGX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)CCC1=CC=CC=C1)(C(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)



![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)



